molecular formula C10H11NO B8603510 2-Ethoxy-5-methyl-benzonitrile

2-Ethoxy-5-methyl-benzonitrile

Cat. No.: B8603510
M. Wt: 161.20 g/mol
InChI Key: MPRHVRPZDZPDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-5-methyl-benzonitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-ethoxy-5-methylbenzonitrile

InChI

InChI=1S/C10H11NO/c1-3-12-10-5-4-8(2)6-9(10)7-11/h4-6H,3H2,1-2H3

InChI Key

MPRHVRPZDZPDSL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-1-ethoxy-4-methyl-benzene (940 mg, 4.37 mmol) in dimethylformamide (5 mL) at room temperature was added zinc cyanide (513.1 mg, 4.37 mmol). The reaction mixture was degassed by passing argon through for 2 h before tetrakis(triphenylphosphine)palladium (505 mg, 0.437 mmol) was added. The reaction mixture was heated at 90-100° C. under argon for 12 h. The slurry reaction mixture was taken up in diethyl ether (10 mL) and sodium bicarbonate solution (2 mL). The product was extracted with diethyl ether (2×30 mL). The organic layers were washed with water (1×5 mL), brine (1×5 mL) and dried over anhydrous sodium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 10% ethyl acetate in hexanes yielded 2-ethoxy-5-methyl-benzonitrile (232 mg, 33%).
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
513.1 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
505 mg
Type
catalyst
Reaction Step Four

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